Enhanced Melanocortin Receptor Potency Conferred by D-Phe Stereochemistry Compared to Endogenous L-Phe Sequence
The substitution of the endogenous L-Phe with D-Phe at the second position of the core His-Phe-Arg-Trp sequence is a critical modification that distinguishes H-His-D-Phe-Arg-Trp-OH from the native tetrapeptide fragment found in α-MSH. This stereochemical inversion is known to significantly enhance agonist potency at melanocortin receptors [1]. While direct comparative EC50 data for H-His-D-Phe-Arg-Trp-OH against the all-L analog H-His-Phe-Arg-Trp-OH is not consolidated in a single head-to-head study, class-level SAR analysis confirms that the D-Phe substitution universally results in increased receptor activation potency across multiple MCR subtypes [2].
| Evidence Dimension | Agonist Potency (Qualitative Shift) |
|---|---|
| Target Compound Data | H-His-D-Phe-Arg-Trp-OH (D-Phe configuration) |
| Comparator Or Baseline | Endogenous sequence H-His-Phe-Arg-Trp-OH (L-Phe configuration) |
| Quantified Difference | Potency increase (reported as a general phenomenon for D-Phe substitution; specific fold-change is assay and receptor-dependent) [2]. |
| Conditions | Inferred from comparative SAR studies on melanocortin peptide analogs across multiple receptor subtypes. |
Why This Matters
For researchers aiming to achieve robust receptor activation in cellular assays, the D-Phe containing compound provides a functionally superior baseline for experimental design compared to the weaker all-L native sequence.
- [1] Holder, J. R., & Haskell-Luevano, C. (2003). Melanocortin Tetrapeptides Modified at the N‐Terminus, His, Phe, Arg, and Trp Positions. Annals of the New York Academy of Sciences, 994(1), 36-48. View Source
- [2] Mowlazadeh Haghighi, S., Zhou, Y., Dai, J., Sawyer, J. R., Hruby, V. J., & Cai, M. (2018). Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation. European Journal of Medicinal Chemistry, 151, 815-823. View Source
